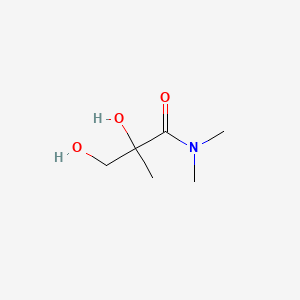
Pramipexole Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pramipexole Impurity A, also known as (S)-2-Amino-4,5,6,7-tetrahydro-6-aminobenzothiazole, is a degradation impurity associated with the drug pramipexole. Pramipexole is a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and restless legs syndrome. The impurity is formed during the stability study of pramipexole extended-release tablets and is detected using high-performance liquid chromatography (HPLC) methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pramipexole Impurity A involves the use of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as the starting material. The reaction is carried out in anhydrous tetrahydrofuran (THF) as the solvent, with propionic anhydride added to obtain (S)-2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole. This intermediate undergoes a reduction reaction in a THF solution of borane to yield pramipexole base. Finally, hydrogen chloride gas is passed through to form pramipexole hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale. The process includes the preparation of impurity stock solutions by weighing specific amounts of pramipexole impurity standards and dissolving them in appropriate solvents .
Chemical Reactions Analysis
Types of Reactions
Pramipexole Impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are used in the synthesis of pramipexole base from intermediates.
Substitution: Substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as borane in THF.
Substituting agents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include pramipexole base and its hydrochloride salt, along with various oxidation and substitution derivatives .
Scientific Research Applications
Pramipexole Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pramipexole formulations.
Biology: Studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Investigated for its role in the stability and efficacy of pramipexole as a therapeutic agent.
Industry: Used in the quality control and validation of pramipexole production processes.
Mechanism of Action
The mechanism of action of Pramipexole Impurity A is related to its formation during the degradation of pramipexole. The impurity is formed through a drug-excipient interaction mechanism, where the excipients in the formulation interact with pramipexole under specific conditions, leading to the formation of the impurity. The molecular targets and pathways involved in this process include the interaction of pramipexole with excipients and the subsequent chemical transformations .
Comparison with Similar Compounds
Pramipexole Impurity A can be compared with other similar compounds, such as:
Pramipexole Impurity B: Another degradation impurity formed during the stability study of pramipexole.
Pramipexole Impurity D: A related compound used as a reference standard in analytical chemistry.
Pramipexole Impurity E: Another impurity formed during the synthesis and storage of pramipexole.
This compound is unique due to its specific formation mechanism and its role in the stability and efficacy of pramipexole formulations.
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMJHYEAXACSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(SC(=C21)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
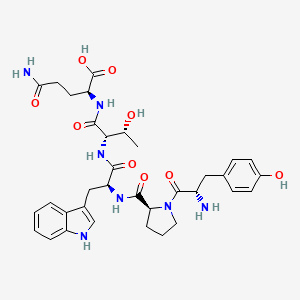
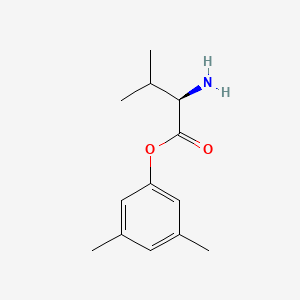
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
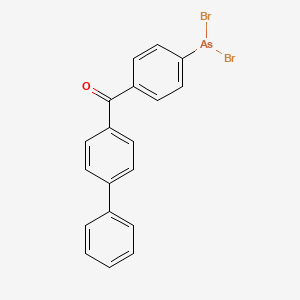
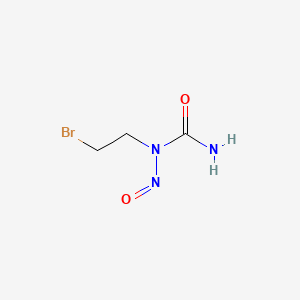

![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
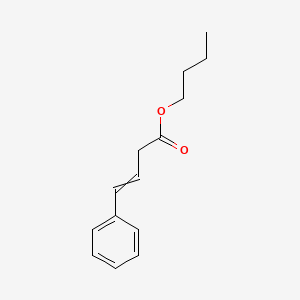
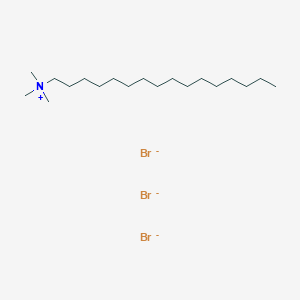
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

